molecular formula C16H23N5O6 B1447134 H-Pro-his-glu-OH CAS No. 47555-31-7

H-Pro-his-glu-OH

Cat. No.: B1447134
CAS No.: 47555-31-7
M. Wt: 381.38 g/mol
InChI Key: AJCRQOHDLCBHFA-SRVKXCTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Pro-his-glu-OH typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each coupling step is facilitated by activating agents such as carbodiimides or uronium salts. After the assembly of the peptide chain, the final product is cleaved from the resin and deprotected to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product, ensuring high purity and quality .

Chemical Reactions Analysis

Types of Reactions

H-Pro-his-glu-OH can undergo various chemical reactions, including:

    Oxidation: The imidazole ring of histidine can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the carboxyl groups of glutamic acid.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of oxo-histidine derivatives .

Scientific Research Applications

H-Pro-his-glu-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-Pro-his-glu-OH involves its interaction with specific molecular targets. The imidazole ring of histidine can coordinate with metal ions, influencing enzymatic activity. The proline residue induces conformational changes in peptides, affecting their biological activity. Glutamic acid residues can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

H-Pro-his-glu-OH can be compared with other histidine-rich peptides and glycine-rich peptides. These compounds share structural similarities but differ in their specific amino acid sequences and biological activities. For example:

This compound is unique due to its specific combination of proline, histidine, and glutamic acid, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O6/c22-13(23)4-3-11(16(26)27)20-15(25)12(6-9-7-17-8-19-9)21-14(24)10-2-1-5-18-10/h7-8,10-12,18H,1-6H2,(H,17,19)(H,20,25)(H,21,24)(H,22,23)(H,26,27)/t10-,11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCRQOHDLCBHFA-SRVKXCTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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